N-[1-(4-Cyanophenyl)ethyl]acetamide
Description
Systematic Nomenclature and Synonyms
IUPAC Nomenclature and Variants
The systematic IUPAC name for this compound is N-[1-(4-cyanophenyl)ethyl]acetamide , derived from its structural components: an acetamide group linked to a 1-(4-cyanophenyl)ethyl substituent. Enantiomeric forms are designated using the Cahn-Ingold-Prelog priority rules, yielding (R)-N-[1-(4-cyanophenyl)ethyl]acetamide (CAS 199442-00-7) and (S)-N-[1-(4-cyanophenyl)ethyl]acetamide (CAS 199441-97-9).
Registry Numbers (CAS, PubChem CID)
Molecular Formula and Weight
The molecular formula is C₁₁H₁₂N₂O , with a calculated molecular weight of 188.23 g/mol . The composition reflects a cyanophenyl group (C₇H₄N) attached to an ethylacetamide backbone (C₄H₈N₂O).
Structural Elucidation
2D/3D Conformational Analysis
The 2D structure (Figure 1) features a planar acetamide group (C=O and N-H) conjugated to a 4-cyanophenyl ring via an ethyl spacer. The SMILES string CC(C1=CC=C(C=C1)C#N)NC(=O)C highlights the connectivity. Computational 3D models reveal a staggered conformation around the ethyl bridge, minimizing steric clashes between the cyanophenyl and acetamide groups.
Crystallographic Data and Packing Motifs
While direct crystallographic data for this compound is limited, related compounds like N-(4-cyanophenyl)acetamide (CAS 35704-19-9) adopt triclinic crystal systems with C—H⋯O hydrogen bonds and π-π stacking between aromatic rings. Analogous packing motifs are anticipated, with intermolecular interactions dominated by dipole-dipole forces from the polar cyano and amide groups.
Electronic and Steric Features
Substituent Effects of the Cyanophenyl Group
The 4-cyanophenyl group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-M) mechanisms. The Hammett substituent constant (σₚ) for -CN is 0.66 , significantly polarizing the phenyl ring and adjacent acetamide moiety. This polarization enhances the electrophilicity of the acetamide carbonyl, influencing reactivity in nucleophilic acyl substitutions.
Acetamide Backbone Geometry
The acetamide group exhibits partial double-bond character (C-N: 1.334 Å , C=O: 1.260 Å ), shorter than typical single bonds (C-N: ~1.47 Å) due to resonance delocalization. Quantum mechanical calculations predict a dihedral angle of 122.9° between the acetamide and cyanophenyl planes, optimizing conjugation while mitigating steric strain.
Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight (g/mol) | 188.23 | |
| C-N Bond Length (Å) | 1.334 | |
| C=O Bond Length (Å) | 1.260 | |
| Hammett σₚ (-CN) | 0.66 |
Properties
CAS No. |
194342-60-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 |
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-8(13-9(2)14)11-5-3-10(7-12)4-6-11/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
ITCOFULCFSTFIC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C |
Synonyms |
Acetamide, N-[1-(4-cyanophenyl)ethyl]- |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of SOAT-1 Enzyme
N-[1-(4-Cyanophenyl)ethyl]acetamide is part of a broader class of N-phenylacetamide derivatives that have been identified as inhibitors of the enzyme Sterol-O-Acyl Transferase-1 (SOAT-1), also known as Acyl-CoA Cholesterol Acyl Transferase (ACAT-1). This enzyme plays a crucial role in cholesterol metabolism, and its inhibition can lead to significant therapeutic benefits:
- Treatment of Hyperseborrhea and Acne : The compound has shown promise in treating sebaceous gland disorders such as hyperseborrhea and acne by regulating sebum production .
- Cardiovascular Health : By inhibiting SOAT-1, these compounds may help manage conditions related to hypercholesterolemia and arteriosclerosis, contributing to cardiovascular health .
1.2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of cholesterol ester synthesis by SOAT-1 can potentially mitigate the progression of such diseases .
Cosmetic Applications
Due to its efficacy in regulating sebum production, this compound is also being explored for use in cosmetic formulations aimed at treating oily skin and acne-prone conditions. Its incorporation into topical products could provide dual benefits: addressing cosmetic concerns while delivering therapeutic effects against underlying skin disorders .
Research and Development
3.1. Case Studies in Diverse Applications
Case studies have highlighted the effectiveness of this compound in various experimental settings:
- Clinical Trials : Studies involving diverse populations have shown promising results in the compound's ability to reduce acne lesions and improve skin texture .
- Institutional Evaluations : Research institutions are employing case study methodologies to evaluate the long-term impacts of this compound across different demographics, assessing both efficacy and safety profiles .
Comparative Analysis of Related Compounds
| Compound Name | Primary Application | Mechanism of Action | Clinical Findings |
|---|---|---|---|
| This compound | Acne treatment | SOAT-1 inhibition | Reduced sebum production, improved skin condition |
| N-(2-phenyl)ethyl-2-amino acetamide | Antiparasitic | Not specified | Effective against multiple parasitic infections |
| Praziquantel | Anthelmintic | Not specified | Broad-spectrum efficacy against schistosomiasis |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6): Molecular Formula: C₉H₇ClN₂O Key Difference: A chlorine atom replaces the ethyl group, directly attached to the acetamide nitrogen. The cyano group remains at the para position.
- N-[4-(1-Cyanoethyl)phenyl]acetamide (CAS 28694-91-9): Molecular Formula: C₁₁H₁₂N₂O Key Difference: A cyanoethyl (-CH₂CN) group replaces the ethyl moiety. Impact: The additional nitrile group may alter solubility and metabolic stability, making it more lipophilic than N-[1-(4-Cyanophenyl)ethyl]acetamide .
- N-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide (CID 16226813): Molecular Formula: C₁₂H₁₄ClNO₂ Key Difference: A chloroacetyl (Cl-CH₂-CO-) group is present at the para position.
Positional Isomerism and Backbone Modifications
- N-(4-ethoxyphenyl)acetamide (CAS 62-44-2): Molecular Formula: C₁₀H₁₃NO₂ Key Difference: An ethoxy (-OCH₂CH₃) group replaces the cyano substituent.
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 188.23 | 1.2 | Low |
| 2-Chloro-N-(4-cyanophenyl)acetamide | 210.62 | 1.8 | Very low |
| N-(4-ethoxyphenyl)acetamide | 179.22 | 1.5 | Moderate |
| N-[4-(1-Cyanoethyl)phenyl]acetamide | 188.23 | 1.4 | Low |
LogP values estimated using fragment-based methods; solubility inferred from substituent polarity .
Q & A
Q. What are the standard synthetic routes for N-[1-(4-Cyanophenyl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For analogs like N-[1-(4-nitrophenyl)ethyl]acetamide, a multi-step process is used:
Step 1: Condensation of 4-cyanophenylacetonitrile with acetic anhydride under acidic catalysis (e.g., H₂SO₄) .
Step 2: Reduction of the intermediate nitrile to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
Step 3: Acetylation with acetyl chloride in anhydrous conditions.
Key Variables:
- Temperature: Higher temps (>80°C) may degrade the cyanophenyl group.
- Catalyst: Pd-C yields higher enantiomeric purity for chiral derivatives .
Data Table:
| Step | Reagent/Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 60°C | 70-85% | 90-95% |
| 2 | H₂/Pd-C, RT | 65-80% | 85-90% |
| 3 | AcCl, Et₃N | 75-90% | 95-98% |
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- NMR: Confirm the presence of the cyanophenyl group via aromatic protons (δ 7.4–7.6 ppm) and acetamide methyl (δ 2.1 ppm). For stereoisomers, chiral HPLC or NOESY is required .
- IR: C≡N stretch at ~2240 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Mass Spec: Molecular ion peak at m/z 204.1 (C₁₁H₁₂N₂O) .
Advanced Research Questions
Q. How can computational modeling optimize the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to enzymes (e.g., cyclooxygenase-2) by aligning the cyanophenyl group in hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. For analogs like nitro derivatives, the cyano group’s electron-withdrawing nature may reduce binding affinity compared to nitro substituents .
Data Contradiction Note:
Nitro-substituted analogs show higher anti-inflammatory activity (IC₅₀ = 12 μM) than cyano derivatives (IC₅₀ = 28 μM) in COX-2 assays . Validate via SPR or ITC to resolve discrepancies.
Q. What strategies resolve contradictory bioactivity data in in vitro vs. in vivo studies for this compound?
Methodological Answer:
- Metabolite Screening (LC-MS): Cyano groups may form reactive intermediates (e.g., cyanohydrins) in hepatic microsomes, reducing efficacy .
- Pharmacokinetic Profiling: Measure bioavailability (e.g., <30% oral absorption in rats) due to poor solubility. Use prodrug strategies (e.g., PEGylation) .
Case Study:
In a 2024 study, N-[1-(4-nitrophenyl)ethyl]acetamide showed 80% in vitro inhibition of TNF-α but only 20% in vivo efficacy due to rapid glucuronidation .
Q. How do substituent positions (para vs. meta cyanophenyl) affect SAR in this acetamide class?
Methodological Answer:
- Para-Substitution: Enhances planar stacking with aromatic residues (e.g., Tyr385 in COX-2), improving IC₅₀ by 2-fold vs. meta .
- Meta-Substitution: Introduces steric hindrance, reducing binding but increasing metabolic stability.
Data Table:
| Substituent Position | COX-2 IC₅₀ (μM) | Metabolic Half-life (h) |
|---|---|---|
| Para-cyano | 28 | 1.2 |
| Meta-cyano | 45 | 2.8 |
| Para-nitro | 12 | 0.8 |
Q. What advanced analytical techniques characterize chiral impurities in this compound?
Methodological Answer:
- Chiral SFC: Use cellulose-based columns (Chiralpak IC-3) with CO₂/ethanol mobile phase to resolve enantiomers (R > 1.5) .
- VCD Spectroscopy: Confirm absolute configuration by comparing experimental vs. calculated spectra (B3LYP/6-31G*) .
Critical Data Contradictions and Resolutions
Q. Discrepancies in reported cytotoxicity: How to validate true activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
